molecular formula C8H11N B083744 5,6,7,8-Tetrahydroindolizine CAS No. 13618-88-7

5,6,7,8-Tetrahydroindolizine

Cat. No. B083744
CAS RN: 13618-88-7
M. Wt: 121.18 g/mol
InChI Key: QYASHELNMUPRKF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroindolizine is a chemical compound with the molecular formula C8H11N . It is a structurally novel alkaloid .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroindolizine has been substantiated by cyclisation of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester which produced 6,7-dihydroindolizin-8(5H)-one . Another method involves the use of a palladium-catalyzed arylation and heteroarylation .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroindolizine consists of a fused pyrrole–piperidine core . The average mass of the molecule is 121.180 Da and the monoisotopic mass is 121.089149 Da .


Chemical Reactions Analysis

The chemical reactions involving 5,6,7,8-Tetrahydroindolizine include formylation at C-3 followed by reduction . Another reaction involves an isothiourea-catalysed enantioselective synthesis through a one-pot tandem sequential process .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroindolizine has a density of 1.1±0.1 g/cm3, a boiling point of 216.2±9.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.4±3.0 kJ/mol and a flash point of 84.5±18.7 °C .

Scientific Research Applications

  • Synthesis Techniques : A single-step synthesis of 5,6,7,8-tetrahydroindolizines has been developed using 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds, showcasing its efficient production (Capomolla, Lim, & Zhang, 2015). Another method involves a domino reaction sequence under rhodium catalysis for the synthesis of variably substituted 5,6,7,8-tetrahydroindolizines (Rocchiccioli et al., 2007).

  • Functionalized Tetrahydroindolizines : Aluminum(III)-catalyzed, formal homo-Nazarov-type ring-opening cyclizations have been used for the synthesis of functionalized tetrahydroindolizines. This approach is environmentally friendly and pharmaceutically relevant (Cavitt & France, 2016).

  • Biological Activity : Research has indicated that derivatives of 5,6,7,8-tetrahydroindolizine possess anti-5-hydroxytryptamine, antihistamine, antiacetylcholine, and CNS-depressant activities, highlighting their potential in pharmacology (Antonini et al., 1977).

  • Pharmaceutical Synthesis : There are methodologies for the synthesis of pharmaceutical compounds using 5,6,7,8-tetrahydroindolizines as intermediates. For example, one study describes the synthesis of 3-aryl-8-oxo-tetrahydroindolizines via palladium-catalyzed arylation (Gracia et al., 2009).

  • Photochromic Properties : Studies have explored the photochromic properties of tetrahydroindolizines, which can be relevant in materials science (Dürr et al., 1983).

  • Catalytic Reactions : There are researches focusing on catalytic reactions involving tetrahydroindolizines. For instance, Co2(CO)8 catalyzed reactions of tetrahydroindolizines with oxygen have been studied for yielding specific products (Wang & Alper, 1995).

  • Natural Product Synthesis : Tetrahydroindolizines are used as key intermediates in the synthesis of natural products, such as anticancer drugs, demonstrating their importance in medicinal chemistry (Fen-er, 2008).

Safety And Hazards

While specific safety and hazard information for 5,6,7,8-Tetrahydroindolizine is not available, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

5,6,7,8-tetrahydroindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-2-6-9-7-3-5-8(9)4-1/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYASHELNMUPRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroindolizine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroindolizine
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Reactant of Route 6
5,6,7,8-Tetrahydroindolizine

Citations

For This Compound
234
Citations
A Dinsmore, K Mandy, JP Michael - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
The structures of polygonatines A and B, two simple but structurally novel alkaloids, have been substantiated by synthesis. Cyclisation of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester …
Number of citations: 64 pubs.rsc.org
R Snoeck, G Andrei, B Bodaghi, L Lagneaux… - Antiviral research, 2002 - Elsevier
Human cytomegalovirus (HCMV) remains one of the major pathogens in immunocompromised patients (AIDS and transplants) and the main cause for congenital infections leading from …
Number of citations: 51 www.sciencedirect.com
I Antonini, F Claudi, U Gulini, L Micossi… - Journal of …, 1979 - Wiley Online Library
In a continuing search for new biologically active agents derived from indolizine, 3‐(2‐aminoethyl)‐2‐methylindolizine, 3‐(2‐aminoethyl)‐2‐methyl‐5,6,7,8‐tetrahydroindolizine, and …
Number of citations: 23 onlinelibrary.wiley.com
T Biletzki, W Imhof - European Journal of Organic Chemistry, 2012 - Wiley Online Library
The reaction of α,β‐unsaturated aldehydes, carbon monoxide, and but‐3‐en‐1‐amine in the presence of Ru 3 (CO) 12 as a precatalyst yields 1‐substituted 5,6,7,8‐tetrahydroindolizine …
SS Capomolla, NK Lim, H Zhang - Organic letters, 2015 - ACS Publications
An expedient single-step synthesis of 5,6,7,8-tetrahydroindolizines has been achieved via the annulation of commercially available 2-formylpiperidine hydrochloride and 1,3-dicarbonyl …
Number of citations: 19 pubs.acs.org
B Bournique, N Lambert, R Boukaiba… - British journal of …, 2001 - Wiley Online Library
Aims To identify the enzymes involved in the metabolism of CMV423, a new anticytomegalovirus molecule, to evaluate its in vitro clearance and to investigate its potential involvement in …
Number of citations: 19 bpspubs.onlinelibrary.wiley.com
I Antonini, M Cardellini, F Claudi… - Journal of …, 1977 - Wiley Online Library
The syntheses and a preliminary pharmacological evaluation of some aminopropylindolizines and aminopropyltetrahydroindolizines are reported. All compounds showed anti‐5‐…
Number of citations: 8 onlinelibrary.wiley.com
M De Wang, H Alper - Tetrahedron letters, 1995 - Elsevier
The Co 2 (CO) 8 catalyzed reaction of 2-aryl-5,6,7,8-tetrahydroindolizines with oxygen gave the corresponding 8a-hydroxy-6,7,8,8a-tetrahydro-3(5H)indolizinones in good yield; the …
Number of citations: 11 www.sciencedirect.com
MT Pizzorno, SM Albonico - The Journal of Organic Chemistry, 1977 - ACS Publications
Several synthesis of 5, 6, 7, 8-tetrahydroindolizines (THI) and octahydroindolizines (OHI) were developed in the past, with limitations inyields or substituents. 2 We wish to report a new …
Number of citations: 71 pubs.acs.org
P Dalla Croce, C La Rosa - Heterocycles, 2001 - air.unimi.it
We studied the 1, 3-dipolar cycloaddition reactions between alkyne dipolarophiles and the new mesoionic compounds 2H, 5H, 7H-thiazolo [4, 3-b] oxazol-2-one (12), 2H, 5H, 7H-…
Number of citations: 21 air.unimi.it

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